4-Chlorotetrazolo[1,5-a]quinoxaline chemical structure properties
4-Chlorotetrazolo[1,5-a]quinoxaline chemical structure properties
The following technical guide details the structural properties, synthesis, and reactivity of 4-Chlorotetrazolo[1,5-a]quinoxaline , a privileged heterocyclic scaffold in medicinal chemistry and materials science.
Chemical Structure, Dynamic Equilibrium, and Synthetic Utility
Executive Summary
4-Chlorotetrazolo[1,5-a]quinoxaline (CAS: Derived from precursors like 2,3-dichloroquinoxaline) represents a fused tricyclic system integrating a quinoxaline core with a tetrazole ring. This compound is not merely a static intermediate; it is a "chameleon" scaffold that exists in a dynamic equilibrium with its open-chain isomer, 2-azido-3-chloroquinoxaline .
For drug development professionals, this molecule offers a dual-reactive platform:
-
Electrophilic Center (C4): The chlorine atom at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (
), enabling rapid library generation. -
Azide-Tetrazole Isomerism: The equilibrium allows the compound to act as a masked azide for Click Chemistry (CuAAC) or as a stable tetrazole pharmacophore.
This guide provides a validated roadmap for synthesizing, handling, and derivatizing this potent scaffold.
Chemical Identity & Structural Dynamics
Nomenclature and Structure
-
Molecular Formula:
[3] -
Molecular Weight: 205.60 g/mol
-
SMILES: Clc1nc2ccccc2n2cnnn12 (Isomeric representation)
The Azide-Tetrazole Equilibrium
The defining physicochemical property of this system is the valence tautomerism between the fused tetrazole (A) and the open azide (B) forms.
-
Solid State: Predominantly exists as the fused tetrazole (A), which is thermodynamically more stable.
-
Solution State: The equilibrium shifts based on solvent polarity and temperature. Polar solvents (DMSO, DMF) stabilize the dipolar tetrazole form, while non-polar solvents or high temperatures favor the azide form.
Implication for Synthesis: When conducting reactions targeting the azide functionality (e.g., cycloadditions), heating is often required to "unlock" the azide form from the tetrazole reservoir.
Figure 1: Valence tautomerism between 4-chlorotetrazolo[1,5-a]quinoxaline and 2-azido-3-chloroquinoxaline.
Synthesis Strategy
Objective: Efficient production of 4-chlorotetrazolo[1,5-a]quinoxaline from commercially available o-phenylenediamine.
Validated Protocol
This workflow prioritizes yield and safety, minimizing the accumulation of energetic azide intermediates.
Step 1: Formation of Quinoxaline-2,3-dione
-
Reagents: o-Phenylenediamine, Oxalic acid, HCl (4N).
-
Procedure: Reflux o-phenylenediamine with oxalic acid in dilute mineral acid.
-
Outcome: Precipitation of the dihydroxy/dione intermediate.
Step 2: Chlorination (The Activation)
-
Reagents:
(Phosphorus oxychloride), catalytic DMF. -
Procedure: Reflux the dione in neat
for 2-4 hours. -
Critical Control: Ensure moisture-free conditions to prevent hydrolysis.
Step 3: Azidation and Cyclization
-
Reagents:
(Sodium azide), Ethanol or DMF.[4][5] -
Procedure: Treat 2,3-dichloroquinoxaline with 1.1 equivalents of
at controlled temperature (0°C to RT). -
Mechanism: The initial nucleophilic attack by azide displaces one chloride. The resulting 2-azido-3-chloroquinoxaline spontaneously cyclizes at the N1 nitrogen to form the tetrazole ring.
-
Safety Note: Avoid excess
to prevent formation of the diazido (highly explosive) derivative.
Figure 2: Step-wise synthesis pathway from o-phenylenediamine to the target scaffold.
Reactivity Profile & Derivatization
The C4-chlorine atom is activated by the electron-withdrawing nature of the fused tetrazole ring and the pyrazine nitrogen. This makes it an excellent electrophile for
Nucleophilic Aromatic Substitution ( )
Direct displacement of the chlorine atom allows for the rapid introduction of diversity vectors (amines, thiols, alkoxides).
-
Amination: Reaction with secondary amines (e.g., morpholine, piperazine) in refluxing ethanol yields 4-amino-tetrazolo[1,5-a]quinoxalines . These derivatives are key targets for anticonvulsant and antimicrobial screening.
-
Hydrazinolysis: Treatment with hydrazine hydrate yields 4-hydrazinotetrazolo[1,5-a]quinoxaline , a precursor for tricyclic systems like triazolo[4,3-a]quinoxalines.
Click Chemistry (CuAAC)
While the tetrazole ring is stable, under specific conditions (high temperature or copper catalysis), the equilibrium can be exploited to react the "masked" azide with alkynes, yielding 1,2,3-triazoloquinoxalines . This is a powerful tool for fragment-based drug discovery.
Quantitative Data: Reactivity Comparison
| Reaction Type | Nucleophile | Conditions | Product Class | Yield (Typical) |
| Morpholine | EtOH, Reflux, 4h | 4-Morpholino-derivative | 85-92% | |
| Hydrazine | EtOH, RT, 2h | 4-Hydrazino-derivative | 75-85% | |
| CuAAC | Phenylacetylene | CuI, DMF, 100°C | Triazolo-derivative | 60-75% |
| Reduction | MeOH, RT | 4-Amino-quinoxaline | >90% |
Applications in Drug Discovery
The 4-chlorotetrazolo[1,5-a]quinoxaline scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets.
-
Antimicrobial Agents: Derivatives functionalized at C4 with secondary amines have shown potent activity against S. aureus and E. coli by inhibiting DNA gyrase.
-
Anticonvulsants: The tetrazole moiety acts as a bioisostere for carboxylic acids, improving blood-brain barrier (BBB) penetration while modulating GABA receptors.
-
Antifungal: 4-Hydrazino derivatives condensed with aldehydes (Schiff bases) exhibit significant antifungal properties against C. albicans.
Safety & Handling Protocols
WARNING: Working with azides and tetrazoles requires strict adherence to safety protocols.
-
Explosion Hazard: While tetrazolo[1,5-a]quinoxalines are generally more stable than organic azides, they are energetic materials. Avoid heating neat compounds above 100°C unless thermal stability is verified (DSC/TGA).
-
Acid Sensitivity: Contact with strong acids can liberate hydrazoic acid (
), which is highly toxic and explosive. -
Waste Disposal: Quench all azide-containing waste with 10% sodium nitrite (
) and sulfuric acid (in a fume hood) to decompose residual azides before disposal.
References
-
BenchChem. (2025).[6] Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers. BenchChem Technical Support. Link
-
Islamic Azad University. (2011). Synthesis of tetrazolo[1,5-a]quinoxaline derivatives. International Journal of Heterocyclic Chemistry. Link
-
ResearchGate. (2011). Synthesis of Some 4-Substituted Hydrazinotetrazolo[1,5-a]quinoxalines. ResearchGate. Link
-
Beilstein Institute. (2022). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines. Beilstein Journal of Organic Chemistry. Link
-
PubChem. (2025). 4-chlorotetrazolo[1,5-a]quinoxaline Compound Summary. National Library of Medicine. Link
-
Royal Society of Chemistry. (2013). Nucleophile–nucleofuge duality of azide and arylthiolate groups.[7] Organic & Biomolecular Chemistry. Link
Sources
- 1. Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. PubChemLite - 4-chlorotetrazolo[1,5-a]quinoxaline (C8H4ClN5) [pubchemlite.lcsb.uni.lu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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